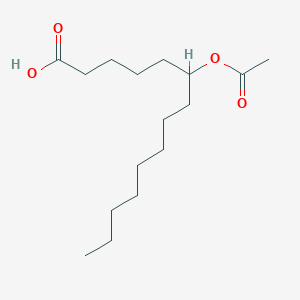
S-(2,4,6-Tribromophenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4,6-Tribromophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C9H8Br3NOS and a molecular weight of 417.943 g/mol It is known for its unique structure, which includes a tribromophenyl group attached to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,4,6-Tribromophenyl) dimethylcarbamothioate typically involves the reaction of 2,4,6-tribromophenol with dimethylcarbamothioic chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated and purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
S-(2,4,6-Tribromophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
S-(2,4,6-Tribromophenyl) dimethylcarbamothioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-(2,4,6-Tribromophenyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated by the electrophilic nature of the carbamothioate group, which reacts with nucleophilic thiol groups in the target proteins .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.
2,4,6-Tribromoanisole: A derivative of 2,4,6-tribromophenol known for its musty odor and use in the production of flame retardants.
Uniqueness
S-(2,4,6-Tribromophenyl) dimethylcarbamothioate is unique due to its combination of the tribromophenyl group and the dimethylcarbamothioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61268-36-8 |
|---|---|
Molecular Formula |
C9H8Br3NOS |
Molecular Weight |
417.94 g/mol |
IUPAC Name |
S-(2,4,6-tribromophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Br3NOS/c1-13(2)9(14)15-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |
InChI Key |
QKJIDADXDWMOCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


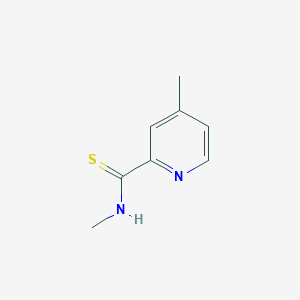
![4,4'-[(E)-Diazenediyl]bis(4-methylpentanoic acid)](/img/structure/B14573875.png)
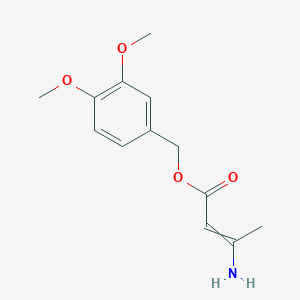
![2-[(1,2-Dibromopropyl)-NNO-azoxy]octane](/img/structure/B14573880.png)
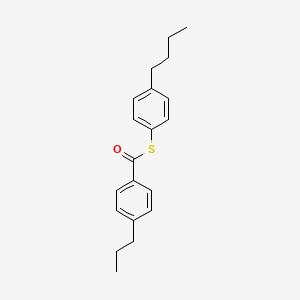
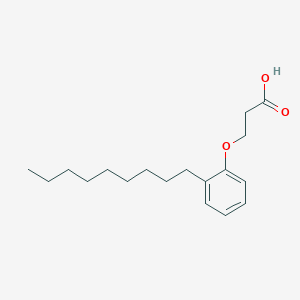

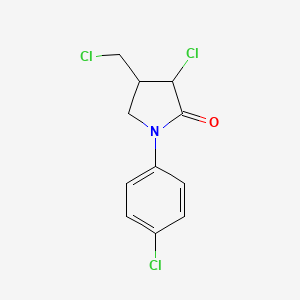
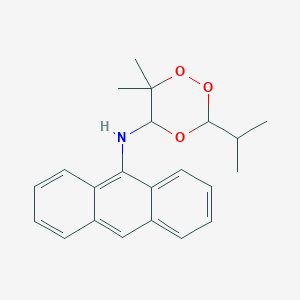
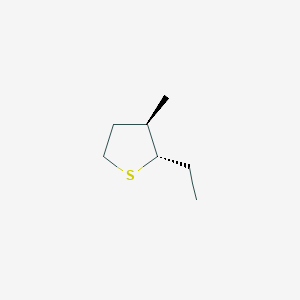
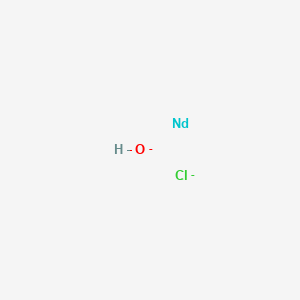
![2-(4-Fluorophenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573927.png)
![4,4'-(Propane-1,3-diyl)bis[1-(cyclohex-1-en-1-yl)piperidine]](/img/structure/B14573940.png)
